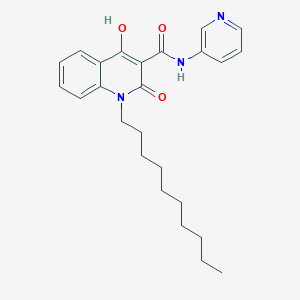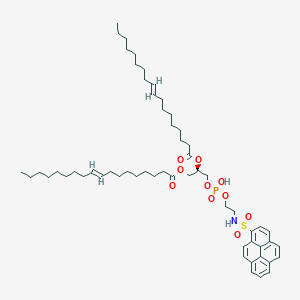
Val-Pro hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Val-Pro hydrochloride, also known as Valyl-Proline hydrochloride, is a dipeptide compound composed of the amino acids valine and proline. It is often used in biochemical research and has applications in various fields, including medicine and industry. The compound is known for its stability and bioactivity, making it a valuable tool in scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Val-Pro hydrochloride can be synthesized through a series of peptide coupling reactions. The process typically involves the protection of the amino groups of valine and proline, followed by their coupling using a peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The final step involves deprotection and purification to obtain the desired dipeptide hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of solid-phase peptide synthesis (SPPS) is also common, allowing for efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
Val-Pro hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the dipeptide.
Substitution: Substitution reactions may involve the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the dipeptide.
Wissenschaftliche Forschungsanwendungen
Val-Pro hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in peptide synthesis studies and as a reference standard in analytical chemistry.
Biology: The compound is employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: this compound has potential therapeutic applications, including its use as a bioactive peptide in drug development.
Industry: It is utilized in the production of peptide-based materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of Val-Pro hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The dipeptide can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ile-Pro hydrochloride: Another dipeptide composed of isoleucine and proline, with similar bioactivity.
Leu-Pro hydrochloride: A dipeptide consisting of leucine and proline, used in similar research applications.
Gly-Pro hydrochloride: A simpler dipeptide with glycine and proline, often used as a reference compound.
Uniqueness
Val-Pro hydrochloride is unique due to its specific amino acid composition, which imparts distinct biochemical properties. Its stability and bioactivity make it particularly valuable in research and industrial applications, distinguishing it from other similar dipeptides.
Eigenschaften
Molekularformel |
C10H19ClN2O3 |
|---|---|
Molekulargewicht |
250.72 g/mol |
IUPAC-Name |
1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H18N2O3.ClH/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15;/h6-8H,3-5,11H2,1-2H3,(H,14,15);1H |
InChI-Schlüssel |
IIQAHNBGJJXSGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


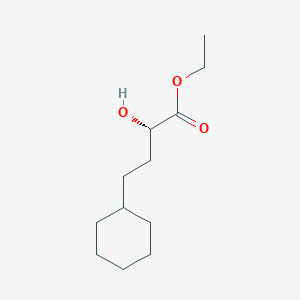
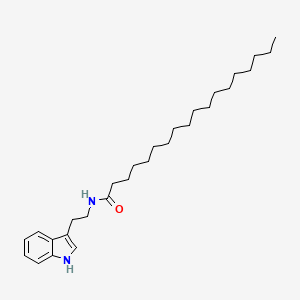
![N'-[(E)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B12055969.png)



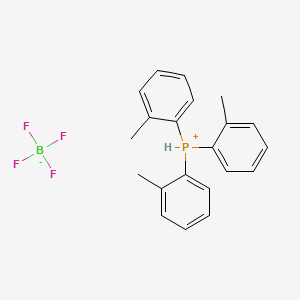

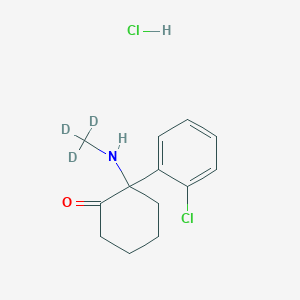
![(1R,3S,5Z)-5-[(2E)-2-[(1R,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B12056008.png)
